Spiro[cyclopropane-1,6'-thieno[2,3-c]pyrrol]-4'(5'H)-one
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Overview
Description
Spiro[cyclopropane-1,6’-thieno[2,3-c]pyrrol]-4’(5’H)-one is a complex organic compound characterized by a spirocyclic structure, which includes a cyclopropane ring fused to a thieno[2,3-c]pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclopropane-1,6’-thieno[2,3-c]pyrrol]-4’(5’H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable thieno[2,3-c]pyrrole derivative with a cyclopropane-containing reagent under specific conditions. For example, the reaction might be carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent, like dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production of Spiro[cyclopropane-1,6’-thieno[2,3-c]pyrrol]-4’(5’H)-one would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclopropane-1,6’-thieno[2,3-c]pyrrol]-4’(5’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropane ring, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Spiro[cyclopropane-1,6’-thieno[2,3-c]pyrrol]-4’(5’H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism by which Spiro[cyclopropane-1,6’-thieno[2,3-c]pyrrol]-4’(5’H)-one exerts its effects is largely dependent on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects. The exact pathways involved can vary, but typically involve binding to active sites or inducing conformational changes in target proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic structures, such as Spiro[cyclopropane-1,2’-steroids] and Spiro[cyclopropane-1,9’-fluorene]. These compounds share the spirocyclic motif but differ in the specific rings and functional groups attached .
Uniqueness
What sets Spiro[cyclopropane-1,6’-thieno[2,3-c]pyrrol]-4’(5’H)-one apart is its combination of a cyclopropane ring with a thieno[2,3-c]pyrrole moiety, which imparts unique chemical and physical properties. This structural uniqueness makes it particularly valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H7NOS |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
spiro[5H-thieno[2,3-c]pyrrole-6,1'-cyclopropane]-4-one |
InChI |
InChI=1S/C8H7NOS/c10-7-5-1-4-11-6(5)8(9-7)2-3-8/h1,4H,2-3H2,(H,9,10) |
InChI Key |
ULMNBXMMAFNOPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3=C(C=CS3)C(=O)N2 |
Origin of Product |
United States |
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